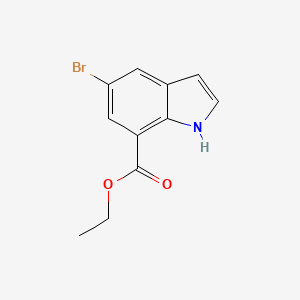

Ethyl 5-bromo-1H-indole-7-carboxylate

Übersicht

Beschreibung

Ethyl 5-bromo-1H-indole-7-carboxylate (CAS 1065181-58-9) is a brominated indole derivative with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol . Key physical properties include a boiling point of 391.4°C, density of 1.6 g/cm³, and flash point of 190.5°C . The compound is characterized by a bromine substituent at the 5-position and an ethyl ester group at the 7-position of the indole ring, enhancing its lipophilicity (logP = 3.42) compared to polar derivatives like carboxylic acids .

It is commercially available with 98% purity and is stored at room temperature, making it suitable for synthetic chemistry and pharmaceutical research . Its primary applications include serving as a precursor in medicinal chemistry, particularly for developing antioxidants and anti-ischemia agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1H-indole-7-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method starts with the bromination of 1H-indole-7-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-1H-indole-7-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and esterification processes, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

Substitution Products: Depending on the nucleophile, products like 5-amino-1H-indole-7-carboxylate or 5-thio-1H-indole-7-carboxylate.

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Reduced derivatives of the indole ring.

Coupling Products: Various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Development

Ethyl 5-bromo-1H-indole-7-carboxylate serves as a precursor for synthesizing potential therapeutic agents. It has been investigated for its anticancer and antiviral properties. The compound's ability to interact with biological targets makes it suitable for developing new drugs aimed at treating various diseases.

Biological Activity Studies

Research indicates that derivatives of this compound exhibit significant antimicrobial and anti-inflammatory activities. Studies have shown that indole derivatives can modulate biological pathways, making them essential in drug discovery processes aimed at addressing infections and inflammatory conditions .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as an intermediate for constructing more complex organic compounds. Its bromine atom can be substituted with various nucleophiles, facilitating the formation of diverse chemical entities through substitution reactions .

Coupling Reactions

The compound is also involved in coupling reactions, such as the Suzuki-Miyaura coupling , where the bromine atom is replaced by other substituents using palladium catalysts. This property enhances its utility in synthesizing complex organic frameworks essential in pharmaceuticals and materials science .

Material Science

Development of Organic Electronics

this compound has applications in material science, particularly in developing organic electronic materials and dyes. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties : Research highlighted the compound's effectiveness against specific bacterial strains, indicating its role as a candidate for new antimicrobial agents .

- Synthesis of Novel Indoles : A recent publication detailed the successful synthesis of novel indole derivatives using this compound as a starting material, showcasing its versatility in organic synthesis .

Wirkmechanismus

The mechanism of action of Ethyl 5-bromo-1H-indole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The most closely related analogs (similarity >0.90) include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Similarity Score |

|---|---|---|---|---|---|

| Ethyl 5-bromo-1H-indole-7-carboxylate | 1065181-58-9 | C₁₁H₁₀BrNO₂ | 268.11 | Ethyl ester | 1.00 |

| Mthis compound | 860624-90-4 | C₁₀H₈BrNO₂ | 254.08 | Methyl ester | 0.95 |

| 5-Bromo-1H-indole-7-carboxylic acid | 860624-88-0 | C₉H₆BrNO₂ | 240.06 | Carboxylic acid | 0.93 |

| Methyl 5-bromoindoline-7-carboxylate | 885523-35-3 | C₁₀H₁₀BrNO₂ | 256.10 | Saturated indoline | 0.90 |

Key Differences :

- Methyl ester analog : Smaller alkyl group reduces molecular weight (254.08 vs. 268.11) and may lower lipophilicity (predicted logP ~3.0), affecting solubility and pharmacokinetics .

- Carboxylic acid analog : Higher polarity due to the -COOH group (logP ~2.0), making it less cell-permeable but reactive for further derivatization .

- Indoline analog : Saturated ring structure alters electronic properties and may enhance stability in biological systems .

Physical and Chemical Properties

| Property | Ethyl Ester | Methyl Ester | Carboxylic Acid | Indoline Derivative |

|---|---|---|---|---|

| Boiling Point (°C) | 391.4 | ~370 (estimated) | >400 (decomposes) | ~350 (estimated) |

| Solubility | Organic solvents | Organic solvents | Polar solvents | Moderate polarity |

| Storage Conditions | Room temperature | -80°C/-20°C | Room temperature | Room temperature |

| Hazard Classification | Xi (Irritant) | Not specified | Corrosive (potential) | Not specified |

Commercial Availability and Handling

Biologische Aktivität

Ethyl 5-bromo-1H-indole-7-carboxylate (CAS Number: 1065181-58-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

This compound can be synthesized using various methods that involve the bromination of indole derivatives followed by carboxylation reactions. The structural formula is represented as C11H10BrNO2, indicating the presence of a bromine atom at the 5-position of the indole ring, which is crucial for its biological activity.

Biological Activity Overview

Antibacterial Activity

Several studies have investigated the antibacterial properties of indole derivatives, including this compound. It has been shown to exhibit significant activity against various Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.15 to 3.25 μg/mL against Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

Indoles are known for their anticancer properties, with some derivatives displaying antiproliferative effects against cancer cell lines. This compound has been evaluated for its cytotoxicity against several cancer cell lines, showing promising results in inhibiting cell growth . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with various biological targets. These studies suggest that modifications to the indole structure can enhance its binding efficacy to target proteins involved in disease pathways .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.98 | Staphylococcus aureus |

| This compound | 2.50 | E. coli |

| This compound | 3.10 | Pseudomonas aeruginosa |

Case Study: Anticancer Activity

In a recent study, this compound was tested against A549 lung cancer cells. The compound exhibited an IC50 value of approximately 15 μM, indicating significant cytotoxic effects compared to control groups .

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Protein Synthesis: Indoles can interfere with bacterial ribosome function, leading to reduced protein synthesis and bacterial cell death.

- Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 5-bromo-1H-indole-7-carboxylate, and how can reaction efficiency be optimized?

- Methodology :

- Bromination and esterification : Start with indole derivatives (e.g., 1H-indole-7-carboxylate) and introduce bromine at the 5-position using electrophilic bromination (e.g., NBS or Br₂ in DCM). Optimize stoichiometry and reaction time to minimize side products.

- Cross-coupling reactions : Use palladium-catalyzed Suzuki-Miyaura couplings to functionalize the brominated indole scaffold. Catalysts like Pd(PPh₃)₄ and ligands such as SPhos improve yields .

- Green chemistry : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ microwave-assisted synthesis to reduce reaction times .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C5). Compare with analogs like 5-bromo-7-fluoro-1H-indole-2-carboxylate .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.0).

- IR Spectroscopy : Look for ester carbonyl stretches (~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹). Reference IR data from structurally similar compounds (e.g., methyl 7-(benzyloxy)-1H-indole-5-carboxylate) .

Q. What safety protocols are essential when handling this compound?

- PPE Requirements :

- Respiratory protection : Use NIOSH-approved P95 respirators or EU-standard ABEK-P2 filters if aerosolization occurs .

- Skin/eye protection : Nitrile gloves (inspected for integrity) and full-face shields. Decontaminate gloves using proper removal techniques .

- Engineering controls : Fume hoods for synthesis and waste containment to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

- Methodology :

- Refinement with SHELXL : Use twin refinement (TWIN/BASF commands) to address twinning in crystals. Validate with R-factor convergence (<5% difference) .

- OLEX2 integration : Combine structure solution (SHELXD) and refinement (SHELXL) within OLEX2’s workflow-driven interface for real-time validation .

- DFT comparison : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to identify steric/electronic mismatches .

Q. What strategies optimize the electronic effects of substituents for cross-coupling reactions?

- Approach :

- Substituent tuning : Electron-withdrawing groups (e.g., -Br) enhance electrophilicity at C5, improving Suzuki coupling yields. Use Hammett constants (σ) to predict reactivity .

- Ligand screening : Test bidentate ligands (e.g., XPhos) to stabilize Pd intermediates in challenging couplings.

- Table : Substituent Effects on Coupling Efficiency

| Substituent (Position) | Yield (%) | Ligand Used |

|---|---|---|

| -Br (5) | 85 | SPhos |

| -OCH₃ (7) | 72 | XPhos |

| -F (7) | 68 | DavePhos |

| Data adapted from indole derivative studies . |

Q. How can green chemistry principles improve the sustainability of synthesizing this compound?

- Strategies :

- Solvent substitution : Replace DMF with Cyrene (dihydrolevoglucosenone) for Pd-catalyzed reactions, reducing toxicity .

- Catalyst recycling : Immobilize Pd nanoparticles on magnetic Fe₃O₄ supports for easy recovery and reuse.

- Energy efficiency : Use flow reactors to minimize thermal degradation and scale-up bottlenecks .

Q. Data Analysis & Validation

Q. What statistical methods validate the reproducibility of synthetic yields?

- Approach :

- Triplicate experiments : Report mean ± standard deviation (SD) for yields. Use Student’s t-test to compare batch variations (p < 0.05 for significance) .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.

Q. How should researchers handle structural disorder in crystallographic studies?

- Refinement workflow :

SHELXL PART commands : Model disordered atoms (e.g., ethyl ester groups) with split positions.

ADPs (Atomic Displacement Parameters) : Constrain isotropic ADPs for overlapping atoms.

Validation : Check Rint (<0.05) and Flack parameter (for chirality) .

Q. Safety & Compliance

Q. What waste management practices are recommended for this compound?

- Protocols :

- Neutralization : Treat brominated indole waste with NaHCO₃ to deactivate reactive groups.

- Disposal : Follow EPA guidelines for halogenated organic waste, avoiding drainage systems .

Q. How can structural analogs guide toxicity assessments?

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPFHVKOHMYAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731544 | |

| Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065181-58-9 | |

| Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.